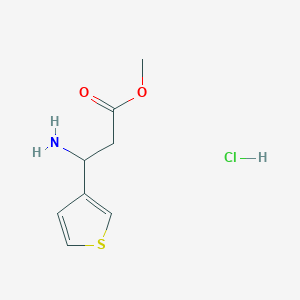![molecular formula C19H22N2O3 B12271592 2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine](/img/structure/B12271592.png)
2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine is a complex organic compound that features a piperidine ring, a benzoyl group, and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like methyl iodide.
Coupling with Pyridine: The final step involves coupling the piperidine derivative with a methoxypyridine derivative using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine involves its interaction with specific molecular targets. The piperidine ring and benzoyl group play crucial roles in binding to receptors or enzymes, modulating their activity. The methoxypyridine moiety may enhance the compound’s ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzoylpiperidin-3-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide
- Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine
Uniqueness
2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[3-[(6-methoxypyridin-2-yl)oxymethyl]piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-10-5-11-18(20-17)24-14-15-7-6-12-21(13-15)19(22)16-8-3-2-4-9-16/h2-5,8-11,15H,6-7,12-14H2,1H3 |
InChI Key |
ABEBRXHVBGVMII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


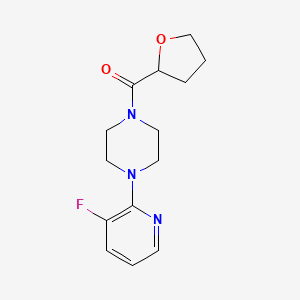
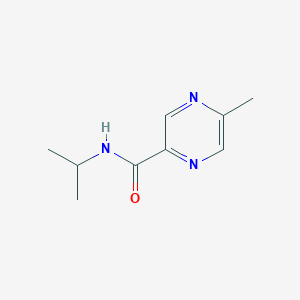
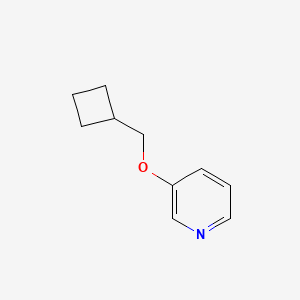
![4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12271527.png)
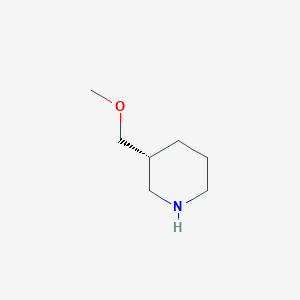
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12271537.png)
![3-(2,5-dimethylphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12271543.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12271549.png)
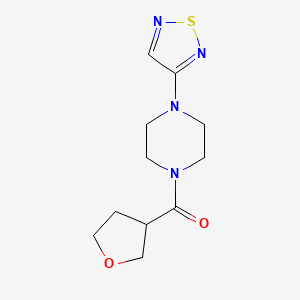


![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)-](/img/structure/B12271559.png)
![2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B12271566.png)
